

# TAS-303 Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary and secondary endpoints evaluated in clinical trials for **TAS-303**, a novel therapeutic agent for stress urinary incontinence (SUI). The accompanying protocols offer standardized methodologies for the key experiments cited in these trials, facilitating reproducibility and comparison across studies.

### **Introduction to TAS-303**

**TAS-303** is a highly selective noradrenaline reuptake inhibitor.[1][2][3] Its mechanism of action focuses on increasing noradrenaline levels in the synaptic clefts of the urethral sphincter muscles. This leads to enhanced stimulation of  $\alpha 1$ -adrenergic receptors, resulting in increased urethral closure pressure and improved urinary continence. Preclinical studies in animal models have demonstrated the potential of **TAS-303** to increase urethral basal pressure and leak point pressure.[4] Unlike other medications for SUI, such as duloxetine, **TAS-303** is designed to have minimal effects on the central nervous system, potentially reducing side effects like nausea and vomiting.

## Primary and Secondary Endpoints in TAS-303 Clinical Trials

A key Phase 2, randomized, double-blind, placebo-controlled study in Japanese women with SUI provides the primary basis for the endpoints and data presented below (ClinicalTrials.gov



ID: NCT04512053).[2][5]

### **Primary Endpoint**

The primary efficacy endpoint in the pivotal Phase 2 trial was the percent change from baseline to Week 12 in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours. [2][5] This was assessed in the per-protocol set of participants.

### **Secondary Endpoints**

A comprehensive set of secondary endpoints were evaluated to provide a broader understanding of the efficacy and safety of **TAS-303**. These included:

- Proportion of patients with a  $\geq$  50% reduction in mean SUIEF at Week 12.[2][5]
- Change from baseline in Incontinence Episode Frequency (IEF).
- Change from baseline in the amount of incontinence, as measured by the 24-hour pad test.
   [2][5]
- Change from baseline in health-related quality of life, assessed using the Patient Global Impression of Improvement (PGI-I) and the Incontinence Quality of Life (I-QOL) questionnaires.[2][5]
- Safety and tolerability, evaluated through the incidence and severity of adverse events (AEs).
   [2][5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the Phase 2 clinical trial of **TAS-303**.

Table 1: Primary Efficacy Endpoint Results at Week 12



| Endpoint                                         | TAS-303 (18<br>mg) | Placebo | Least Squares<br>Mean<br>Difference | P-value |
|--------------------------------------------------|--------------------|---------|-------------------------------------|---------|
| Percent Change<br>in Mean SUIEF<br>from Baseline | -57.7%             | -46.9%  | -10.8%                              | 0.036   |

Data from the per-protocol set.[2][5]

Table 2: Key Secondary Efficacy Endpoint Results at Week 12

| Endpoint                               | TAS-303 (18 mg) | Placebo |
|----------------------------------------|-----------------|---------|
| Patients with ≥ 50% Reduction in SUIEF | 64.7%           | 53.0%   |

Data from the full analysis set. While showing a positive trend, the difference for this secondary endpoint was not statistically significant.[6]

Table 3: Safety and Tolerability Overview

| Adverse Event Profile                             | TAS-303 (18 mg)      | Placebo              |
|---------------------------------------------------|----------------------|----------------------|
| Any Adverse Event                                 | 29.3%                | 29.6%                |
| Severity of Adverse Events                        | All mild or moderate | All mild or moderate |
| Serious Adverse Events                            | None reported        | None reported        |
| Discontinuations due to Adverse Events            | None reported        | None reported        |
| Nervous System or<br>Gastrointestinal-related AEs | None reported        | Not specified        |

[<mark>6</mark>]



### **Experimental Protocols**

Detailed methodologies for the key experiments are provided below to ensure standardized data collection and interpretation.

## Protocol 1: Assessment of Stress Urinary Incontinence Episode Frequency (SUIEF) using a Bladder Diary

Objective: To quantify the number of SUI episodes over a 24-hour period.

#### Materials:

- Standardized bladder diary booklet
- · Pen or pencil

#### Procedure:

- Patients are instructed to record information in the bladder diary for a specified period (e.g.,
   7 consecutive days) before baseline and at follow-up visits.
- For each urination, patients record the time and whether it was a voluntary urination or an incontinence episode.
- For each incontinence episode, patients specify the perceived cause (e.g., coughing, sneezing, physical exertion for SUI).
- The mean number of SUI episodes per 24 hours is calculated by summing the total number of SUI episodes recorded and dividing by the number of days the diary was completed.

### **Protocol 2: 24-Hour Pad Test for Incontinence Amount**

Objective: To objectively measure the amount of urine leakage over a 24-hour period.

#### Materials:

Pre-weighed absorbent pads



- Sealable plastic bags
- Digital scale accurate to 0.1g

#### Procedure:

- The test begins in the morning after the first void. The patient puts on a pre-weighed pad.
- The patient is instructed to follow their normal daily activities and fluid intake.[7]
- Each time a pad is changed, the used pad is placed in a sealable plastic bag and stored. A
  new pre-weighed pad is worn.
- This process continues for a full 24 hours.[7]
- At the end of the 24-hour period, all used pads are collected.
- Each used pad is weighed, and the initial pre-weight of the pad is subtracted to determine the amount of urine lost.
- The total incontinence amount is the sum of the weight gain of all pads used during the 24-hour period. A weight gain of more than 4g is generally considered significant.[8]

## Protocol 3: Patient Global Impression of Improvement (PGI-I) Questionnaire

Objective: To assess the patient's subjective perception of improvement in their SUI symptoms.

### Materials:

Standardized PGI-I questionnaire form.[9]

#### Procedure:

• At follow-up visits, patients are asked to respond to a single question comparing their current condition to their baseline condition before treatment.[9]



- The question is typically phrased as: "How would you describe your urinary incontinence condition now, as compared to how it was at the start of the study?"
- Patients select one of the following responses:
  - Very much better
  - Much better
  - A little better
  - No change
  - A little worse
  - Much worse
  - Very much worse
- For analysis, "improved" is often defined as a response of "very much better" or "much better".

## Protocol 4: Incontinence Quality of Life (I-QOL) Questionnaire

Objective: To measure the impact of urinary incontinence on a patient's quality of life.

### Materials:

• The 22-item I-QOL questionnaire.[10][11]

### Procedure:

- Patients self-administer the questionnaire at baseline and follow-up visits.
- The questionnaire consists of 22 questions across three domains: Avoidance and Limiting Behaviors, Psychosocial Impact, and Social Embarrassment.[10][11]



- Patients rate each item on a 5-point Likert scale, indicating the extent to which their urinary incontinence has affected specific aspects of their life.
- Scoring:
  - The raw score is the sum of the responses to all 22 items.
  - The total score is transformed to a scale of 0 to 100, where a higher score indicates a better quality of life.[12] The transformation formula is:
    - Transformed Score = [(Sum of item scores 22) / 88] \* 100

# Visualizations Signaling Pathway of TAS-303



Click to download full resolution via product page

Caption: Mechanism of action of **TAS-303** in the urethral sphincter.

## Experimental Workflow of the TAS-303 Phase 2 Clinical Trial





Click to download full resolution via product page

Caption: Overview of the patient journey in the TAS-303 Phase 2 clinical trial.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Psychometric properties and validation of two global impression questionnaires (PGI-S, PGI-I) for stress incontinence in a German-speaking female population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of TAS-303 in Female Patients With Stress Urinary Incontinence: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edinburghurologyspecialists.com [edinburghurologyspecialists.com]
- 5. auajournals.org [auajournals.org]
- 6. urologytimes.com [urologytimes.com]
- 7. ics.org [ics.org]
- 8. Pad Testing in the Assessment of Urinary Incontinence in Women (Chapter 3) Manual of Urodynamics for Gynaecologists [cambridge.org]
- 9. bsug.org.uk [bsug.org.uk]
- 10. Incontinence Quality of Life Questionnaire (I-QOL) SCIRE Professional [scireproject.com]
- 11. Incontinence Quality of Life Scale | RehabMeasures Database [sralab.org]
- 12. Determinants of Quality of Life in Patients With Urinary Incontinence: An Assessment Using the Incontinence Quality of Life (I-QOL) Scale PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TAS-303 Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611164#primary-and-secondary-endpoints-in-tas-303-clinical-trials]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com